molecular formula C15H10ClF3N4 B2751130 5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole CAS No. 303144-87-8

5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole

Cat. No.: B2751130
CAS No.: 303144-87-8
M. Wt: 338.72
InChI Key: LRNADKBFOHKUNF-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole is a synthetic organic compound characterized by the presence of a tetrazole ring, a chlorophenyl group, and a trifluoromethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 4-chlorophenyl azide can react with 3-(trifluoromethyl)benzonitrile under suitable conditions to form the tetrazole ring.

    Benzylation: The tetrazole intermediate can then be benzylated using 3-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.

    Coupling Reactions: The trifluoromethylbenzyl group can engage in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like cesium carbonate (Cs2CO3).

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound.

    Oxidation Products: Oxidized forms of the tetrazole ring or the benzyl group.

    Coupling Products: Complex molecules formed by the addition of various aryl or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The tetrazole ring is known for its bioisosteric properties, often used to replace carboxylic acids in drug design to improve metabolic stability and bioavailability.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific properties imparted by the trifluoromethyl and chlorophenyl groups.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The tetrazole ring can mimic the carboxylate group, binding to active sites of enzymes or receptors, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-tetrazole: Lacks the chlorophenyl and trifluoromethylbenzyl groups, making it less hydrophobic and potentially less bioactive.

    5-(4-Methylphenyl)-1H-tetrazole: Similar structure but with a methyl group instead of a chlorine atom, affecting its electronic properties and reactivity.

    1-Benzyl-1H-tetrazole: Lacks the trifluoromethyl group, which can significantly alter its chemical and biological properties.

Uniqueness

5-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole is unique due to the combination of the tetrazole ring, chlorophenyl group, and trifluoromethylbenzyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(4-chlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N4/c16-13-6-4-11(5-7-13)14-20-21-22-23(14)9-10-2-1-3-12(8-10)15(17,18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNADKBFOHKUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=NN=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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